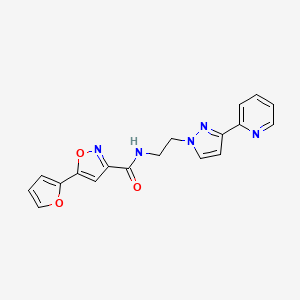

5-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

Description

This compound is a heterocyclic small molecule featuring a fused isoxazole core substituted with a furan-2-yl group at position 5 and a carboxamide linker connected to an ethyl chain bearing a pyridin-2-yl-substituted pyrazole moiety. The pyridine and pyrazole moieties may enhance binding affinity to enzymatic pockets, while the furan and isoxazole groups contribute to π-π stacking and hydrogen-bonding interactions .

Propriétés

IUPAC Name |

5-(furan-2-yl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3/c24-18(15-12-17(26-22-15)16-5-3-11-25-16)20-8-10-23-9-6-14(21-23)13-4-1-2-7-19-13/h1-7,9,11-12H,8,10H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPBAYSIFCEJSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure consists of an isoxazole core linked to a furan ring and a pyridine-pyrazole moiety. This unique arrangement may contribute to its diverse biological activities.

Biological Activity Overview

The biological activities of 5-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide have been studied across various domains, including anti-inflammatory, anticancer, and antimicrobial effects.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of pyrazole derivatives, including compounds structurally related to isoxazole. For instance, derivatives exhibiting selective COX-2 inhibition have shown promising results in reducing inflammation with minimal side effects. A recent study reported that compounds similar to 5-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide displayed significant edema inhibition in carrageenan-induced models, indicating potent anti-inflammatory activity (IC50 values ranging from 0.034 to 0.052 μM) .

Anticancer Activity

Research has indicated that compounds with similar structures can inhibit cancer cell proliferation. For example, a series of isoxazole derivatives were tested against various cancer cell lines, revealing that certain modifications could enhance cytotoxicity. The compound under study may exhibit similar properties due to its structural features that facilitate interaction with biological targets involved in cancer progression .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Isoxazole derivatives have shown efficacy against a range of bacterial strains, suggesting that the presence of the furan and pyridine moieties may enhance their antibacterial properties .

The exact mechanism by which 5-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through the following pathways:

- COX Enzyme Inhibition : Similar compounds have been shown to selectively inhibit COX enzymes, particularly COX-2, which plays a crucial role in inflammation.

- Cell Cycle Arrest : Anticancer activity may be mediated through the induction of cell cycle arrest in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels, contributing to their cytotoxic effects on cancer cells.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity and potential therapeutic applications of this compound:

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 5-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide with structurally related compounds identified in the evidence.

Key Structural and Functional Differences

Core Heterocycles: The target compound employs an isoxazole core, whereas analogs like 5-(furan-2-yl)-N′-(2-oxoindol-3-yl)-1H-pyrazole-3-carbohydrazide use a pyrazole backbone . Furopyridine derivatives (e.g., ) replace isoxazole with fused furopyridine, enhancing planarity for DNA intercalation .

Linker and Substituents :

- The carboxamide-ethyl-pyridinyl-pyrazole chain in the target compound contrasts with the hydrazide-indole group in . Hydrazides are prone to hydrolysis, whereas carboxamides offer better stability .

- Sulphanyl and nitro groups in ranitidine-related compounds (–3) suggest redox activity or metal-binding properties, absent in the target molecule .

Pharmacological Implications :

- The pyridinyl-pyrazole moiety in the target compound is analogous to kinase inhibitors (e.g., c-Met inhibitors), while indole-containing analogs () align with topoisomerase or tubulin inhibitors .

- Ranitidine derivatives (–3) are structurally distinct, emphasizing H₂ antagonism rather than kinase targeting .

Research Findings and Data

Drug-Likeness

- LogP : Estimated LogP for the target compound is ~3.1 (furan and pyridine enhance hydrophobicity), compared to ~2.5 for the hydrazide analog (indole increases polarity) .

- Solubility : The carboxamide group improves aqueous solubility over ranitidine-related sulphanyl compounds (–3), which are more lipophilic .

Q & A

Q. Basic: What are the standard synthetic routes for synthesizing 5-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide?

The compound is synthesized via multi-step organic reactions, typically involving:

- Step 1 : Preparation of intermediates (e.g., pyrazole, isoxazole, or furan derivatives).

- Step 2 : Coupling reactions (e.g., carboxamide bond formation via EDCI/HOBt-mediated amidation).

- Step 3 : Purification via column chromatography or recrystallization . Critical parameters include solvent choice (DMF, THF), temperature control (0–80°C), and inert atmospheres to prevent oxidation .

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yields by 15–30% for isoxazole ring formation .

- Catalyst screening : Pd/C or CuI for coupling reactions enhances regioselectivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane aids in purification .

II. Structural Analysis

Q. Basic: What analytical techniques are used to confirm the compound’s structure?

- NMR spectroscopy : H and C NMR verify substituent positions and carboxamide bond formation .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 409.15) .

- HPLC : Assesses purity (>95% required for biological assays) .

Q. Advanced: How can molecular modeling predict 3D conformation and target interactions?

- Docking studies : Software like AutoDock Vina or Schrödinger Suite evaluates binding affinity to enzymes (e.g., kinases) by simulating interactions with pyridin-2-yl and furan moieties .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide derivatization for enhanced bioactivity .

III. Biological Activity & Mechanism

Q. Basic: What biological targets are hypothesized for this compound?

Structural analogs suggest potential interactions with:

- Kinases : Pyridin-2-yl and pyrazole groups mimic ATP-binding motifs .

- GPCRs : Isoxazole and furan moieties may modulate receptor signaling . Preliminary assays (e.g., enzyme inhibition) are recommended to validate targets .

Q. Advanced: How can researchers resolve contradictions in bioactivity data across studies?

- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds .

- Metabolic stability tests : Evaluate cytochrome P450 interactions to rule out false negatives due to rapid degradation .

IV. Reaction Mechanisms & Stability

Q. Basic: What are the key degradation pathways under physiological conditions?

- Hydrolysis : The carboxamide bond may cleave in acidic/basic environments (pH <3 or >10) .

- Oxidation : The furan ring is susceptible to oxidative degradation (e.g., via HO) .

Q. Advanced: How can derivatization improve metabolic stability?

- Substitution : Replace furan with thiophene to reduce oxidation .

- Steric shielding : Introduce methyl groups near the carboxamide bond to hinder enzymatic cleavage .

Advanced Research Topics

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Core modifications : Synthesize analogs with substituted pyridines (e.g., 4-pyridyl vs. 3-pyridyl) to assess kinase selectivity .

- Pharmacophore mapping : Identify critical hydrogen-bonding sites (e.g., isoxazole carbonyl) using X-ray crystallography .

Q. What strategies enable enantioselective synthesis of chiral analogs?

- Chiral catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric induction during pyrazole formation .

- HPLC chiral separation : Resolve racemic mixtures using cellulose-based columns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.